5-Bromo-2-(tert-butoxy)pyridin-3-amine
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Overview
Description
5-Bromo-2-(tert-butoxy)pyridin-3-amine is an organic compound with the molecular formula C9H13BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butoxy group at the 2nd position, and an amine group at the 3rd position of the pyridine ring. It is typically used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butoxy)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the bromination of 2-(tert-butoxy)pyridine followed by amination. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst[2][2].
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety[2][2].
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tert-butoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(tert-butoxy)pyridin-3-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butoxy)pyridin-3-amine involves its interaction with various molecular targets. The bromine atom and tert-butoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles or biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(tert-butoxy)pyridine: Similar structure but lacks the amine group.
5-Bromo-3-hydroxy-2-(tert-butoxy)pyridine: Contains a hydroxyl group instead of an amine group.
5-Bromo-2-(tert-butoxy)pyrimidine: Pyrimidine ring instead of pyridine.
Uniqueness
5-Bromo-2-(tert-butoxy)pyridin-3-amine is unique due to the presence of both the tert-butoxy and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C9H13BrN2O |
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Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-9(2,3)13-8-7(11)4-6(10)5-12-8/h4-5H,11H2,1-3H3 |
InChI Key |
AKAVRFFCUGWTES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=N1)Br)N |
Origin of Product |
United States |
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